2-[(4,7-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2-[(4,7-dimethylquinazolin-2-yl)amino]-4’-methyl-2’-piperidin-1-yl-4,5’-bipyrimidin-6(1H)-one is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-4’-methyl-2’-piperidin-1-yl-4,5’-bipyrimidin-6(1H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-dimethylquinazolin-2-yl)amino]-4’-methyl-2’-piperidin-1-yl-4,5’-bipyrimidin-6(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield quinazoline derivatives with additional hydrogen atoms.
Scientific Research Applications
2-[(4,7-dimethylquinazolin-2-yl)amino]-4’-methyl-2’-piperidin-1-yl-4,5’-bipyrimidin-6(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-4’-methyl-2’-piperidin-1-yl-4,5’-bipyrimidin-6(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-aminothiazoles: Used as starting materials for the synthesis of various heterocyclic analogues with therapeutic roles.
Substituted benzothiazoles: Evaluated for their antimicrobial activity and possible mode of action.
Uniqueness
2-[(4,7-dimethylquinazolin-2-yl)amino]-4’-methyl-2’-piperidin-1-yl-4,5’-bipyrimidin-6(1H)-one stands out due to its unique structural features, which allow for diverse chemical modifications and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H28N8O2 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H28N8O2/c1-4-35-17-8-9-20-18(12-17)15(2)27-23(29-20)32-24-30-21(13-22(34)31-24)19-14-26-25(28-16(19)3)33-10-6-5-7-11-33/h8-9,12-14H,4-7,10-11H2,1-3H3,(H2,27,29,30,31,32,34) |
InChI Key |
BXLCWCPUXRXTSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCCCC5)C |
Origin of Product |
United States |
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